4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole

Isomer comparison Structural differentiation NRPE intermediate

4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole (CAS 71885-44-4) is a 4,5-dihydrooxazole derivative characterized by gem-dimethyl substitution at the C4 position and an ortho-tolyl group at the C2 position. This compound is primarily recognized as a key intermediate in the synthesis of N-retinylidene-N-retinylethanolamine (NRPE), a pigment implicated in the vertebrate visual cycle.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 71885-44-4
Cat. No. B047440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole
CAS71885-44-4
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(CO2)(C)C
InChIInChI=1S/C12H15NO/c1-9-6-4-5-7-10(9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3
InChIKeyXOMMHEIXGWIETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole (CAS 71885-44-4) | Baseline Characterization for Research Procurement


4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole (CAS 71885-44-4) is a 4,5-dihydrooxazole derivative characterized by gem-dimethyl substitution at the C4 position and an ortho-tolyl group at the C2 position . This compound is primarily recognized as a key intermediate in the synthesis of N-retinylidene-N-retinylethanolamine (NRPE), a pigment implicated in the vertebrate visual cycle . Its structural features also confer utility as a ligand in coordination chemistry and as a building block for more complex molecular architectures .

Why 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole Cannot Be Arbitrarily Substituted in NRPE Synthesis and Coordination Applications


The specific combination of gem-dimethyl substitution at the C4 position and an ortho-tolyl group at the C2 position defines the chemical and physical properties of 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole. In the synthesis of NRPE, this precise substitution pattern is required to yield the correct pigment structure . Substitution with analogs, such as 2-(p-tolyl)-4,5-dihydrooxazole (para-substituted isomer) [1] or the unsubstituted 2-phenyl-4,5-dihydrooxazole, would result in a different molecule with potentially altered reactivity and biological function. For ligand applications, the steric and electronic influence of the ortho-tolyl and gem-dimethyl groups is critical for stabilizing specific metal coordination geometries . Generic substitution without verification of these parameters could lead to failed reactions or irreproducible results.

Quantitative Differentiation of 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole (CAS 71885-44-4): A Procurement-Focused Evidence Guide


Structural Uniqueness: Ortho-Tolyl vs. Para-Tolyl Substitution in 4,5-Dihydrooxazoles

The compound 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole is structurally distinct from its para-substituted isomer, 2-(p-tolyl)-4,5-dihydrooxazole. This difference is defined by the position of the methyl group on the phenyl ring, which directly influences the molecule's electronic properties and steric profile [1]. This distinction is critical for its specific role as an intermediate in NRPE synthesis .

Isomer comparison Structural differentiation NRPE intermediate

Predicted Physicochemical Profile of 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole

The predicted physicochemical properties of 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole include an XLogP3 of 2.4 and a Topological Polar Surface Area (TPSA) of 21.6 Ų . These values provide a baseline for understanding its behavior in biological and separation systems compared to other 4,5-dihydrooxazoles.

Lipophilicity Polar surface area Physicochemical properties

Purity Specifications for Commercial Procurement of 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole

Commercial sources for 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole typically offer the compound with a purity specification of ≥95% or 97-98% . This information is crucial for establishing quality benchmarks during procurement, as it defines the acceptable level of impurities for research applications.

Purity analysis Procurement specification Quality control

Defined Application Scenarios for Procuring 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole (CAS 71885-44-4)


Synthesis of N-retinylidene-N-retinylethanolamine (NRPE) for Vision Research

This compound is a specifically cited intermediate in the synthesis of NRPE, a pigment involved in the visual cycle and associated with harmful byproducts . Researchers investigating the biochemistry of vision or the etiology of related diseases are the primary users of this compound for this purpose.

Development of Novel Coordination Complexes as Potential Catalysts

Due to its oxazoline moiety, this compound can function as a ligand to stabilize metal centers [1]. Its specific substitution pattern (gem-dimethyl and ortho-tolyl) offers a unique steric and electronic environment for metal binding. It is suitable for exploratory studies in asymmetric catalysis or new material synthesis .

Use as a Specialized Building Block in Medicinal Chemistry

The compound is noted as a building block for the synthesis of more complex molecules . Its distinct structure makes it a candidate for creating novel chemical entities in drug discovery programs, particularly where a specific, pre-formed heterocyclic scaffold is required.

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